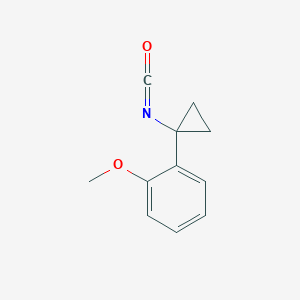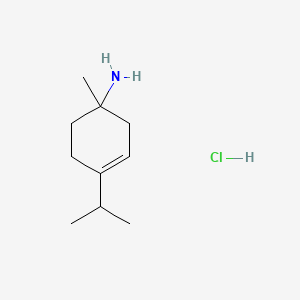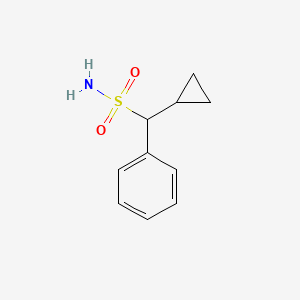![molecular formula C10H8ClF3O3 B15311252 3-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B15311252.png)
3-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid is an organic compound characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, along with a hydroxypropanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-(trifluoromethyl)benzaldehyde.
Aldol Condensation: The benzaldehyde undergoes an aldol condensation with a suitable ketone, such as acetone, in the presence of a base like sodium hydroxide.
Hydrolysis: The resulting product is then hydrolyzed under acidic conditions to yield the desired hydroxypropanoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
3-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, in the presence of a base or catalyst
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative
Reduction: Formation of an alcohol derivative
Substitution: Formation of various substituted derivatives depending on the nucleophile used
科学的研究の応用
3-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential analgesic and anti-inflammatory properties.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: It is used in the development of agrochemicals and materials with specific properties, such as enhanced stability and reactivity.
作用機序
The mechanism of action of 3-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and trifluoromethyl groups enhances its binding affinity and selectivity towards these targets. The hydroxypropanoic acid moiety may also play a role in modulating the compound’s activity by participating in hydrogen bonding and other interactions.
類似化合物との比較
Similar Compounds
4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: This compound shares the chloro and trifluoromethyl groups but has a piperidinol moiety instead of a hydroxypropanoic acid.
4-Chloro-3-(trifluoromethyl)benzoic acid: Similar structure but with a benzoic acid moiety instead of a hydroxypropanoic acid.
Uniqueness
3-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of both chloro and trifluoromethyl groups enhances its stability and binding affinity, making it a valuable compound in various applications.
特性
分子式 |
C10H8ClF3O3 |
|---|---|
分子量 |
268.61 g/mol |
IUPAC名 |
3-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid |
InChI |
InChI=1S/C10H8ClF3O3/c11-7-2-1-5(4-8(15)9(16)17)3-6(7)10(12,13)14/h1-3,8,15H,4H2,(H,16,17) |
InChIキー |
QAICOPSDGRKKAS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CC(C(=O)O)O)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B15311171.png)






![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate](/img/structure/B15311198.png)




![tert-butyl N-[4-({[(tert-butoxy)carbonyl]amino}methyl)-2-[(fluorosulfonyl)oxy]phenyl]carbamate](/img/structure/B15311234.png)

